molecular formula C19H19F3LiNO3 B1662628 Org 24598 lithium salt CAS No. 722456-08-8

Org 24598 lithium salt

Cat. No.: B1662628
CAS No.: 722456-08-8
M. Wt: 373.3 g/mol
InChI Key: VMQXVSNARQMSDL-UNTBIKODSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org 24598 lithium salt involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-phenyl-3-[(4-trifluoromethyl)phenoxy]propylamine.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the N-methylated intermediate with lithium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Org 24598 lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Key Mechanisms

  • Inhibition of GlyT1 : By blocking the reuptake of glycine, Org 24598 enhances glycinergic signaling.
  • Impact on Cellular Processes : The compound influences cellular metabolism and gene expression through its effects on glycine transport.

Applications in Scientific Research

Org 24598 lithium salt has several notable applications across different scientific domains:

Neuropharmacology

  • Modulation of Synaptic Plasticity : Research indicates that Org 24598 can affect synaptic plasticity, which is crucial for learning and memory processes.
  • Potential Therapeutic Uses : Investigations are ongoing into its efficacy for treating neurological disorders such as schizophrenia and chronic pain syndromes.

Biochemistry

  • Study of Glycine Transporters : The compound serves as a valuable tool for studying the role of glycine transporters in physiological processes.
  • Research on Neurotransmission : It aids in understanding the dynamics of glycinergic neurotransmission and its implications in various neurological conditions.

Medicinal Chemistry

  • Development of Novel Pharmaceuticals : Org 24598 is explored for its potential in developing new drugs targeting glycine transporters, which may lead to innovative treatments for neurological diseases.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Org 24598 in various experimental setups:

  • Memory Impairment Studies : Research demonstrated that Org 24598 could attenuate deficits in recognition memory and spatial memory flexibility induced by ethanol withdrawal in animal models. This suggests potential applications in treating cognitive impairments associated with substance abuse .
  • Neurotransmission Dynamics : A study focused on the role of glial and neuronal glycine transporters, indicating that Org 24598 can significantly influence glycinergic and glutamatergic synaptic transmission .

Mechanism of Action

Org 24598 lithium salt exerts its effects by selectively inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the extracellular concentration of glycine, which in turn enhances glycinergic neurotransmission. The compound’s action on GlyT1 leads to prolonged glycinergic synaptic currents and potentiation of NMDA receptor-mediated synaptic responses. This mechanism is particularly relevant in the context of neurological research and potential therapeutic applications .

Comparison with Similar Compounds

    Org 25543: Another GlyT1 inhibitor with a different chemical structure.

    ALX 5407: A potent GlyT1 inhibitor used in similar research applications.

Uniqueness: Org 24598 lithium salt is unique due to its specific chemical structure, which confers high selectivity and potency for GlyT1 inhibition. This makes it a valuable tool in neuropharmacological research and potential therapeutic development .

Biological Activity

Org 24598 lithium salt, with the CAS number 722456-08-8, is a selective inhibitor of the glycine transporter GlyT1. This compound has garnered attention due to its potential therapeutic applications in neurological disorders by modulating glycinergic neurotransmission. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine
  • Molecular Formula : C19H20F3N1O3
  • Purity : ≥98% (HPLC)

Org 24598 acts primarily as a selective inhibitor of the glial glycine transporter GlyT1 . The potency of Org 24598 is characterized by an IC50 value of 6.9 nM , demonstrating significant selectivity over GlyT2 and other neurotransmitter transporters (pIC50 values <4) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity

The biological activity of Org 24598 has been investigated through various in vitro and in vivo studies. Key findings include:

  • Inhibition of GlyT1 : Org 24598 effectively inhibits glycine uptake in glial cells, leading to increased extracellular glycine levels. This modulation enhances glycinergic synaptic transmission, which is vital for inhibitory neurotransmission in the central nervous system .
  • Effects on Synaptic Currents : In experiments using rat spinal cord slices, Org 24598 significantly prolonged the decay time constants of glycinergic inhibitory postsynaptic currents (IPSCs). It also potentiated NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) without affecting non-NMDA receptor-mediated EPSCs .

Table 1: Summary of Key Research Findings on Org 24598

StudyModelKey Findings
Rat spinal cord slicesIncreased decay time constants of mIPSCs and sIPSCs; potentiated NMDA-mediated EPSCs.
In vitro assaysIC50 = 6.9 nM for GlyT1; negligible activity at GlyT2 and other transporters.
Neuropharmacological studiesEnhanced synaptic efficacy through glycine transporter inhibition; potential implications for treating disorders like schizophrenia and pain syndromes.

Clinical Implications

The modulation of glycinergic transmission through Org 24598 presents potential therapeutic avenues for conditions such as schizophrenia, where glycine plays a role in NMDA receptor function. Additionally, its selective inhibition profile suggests that it may be beneficial in managing pain syndromes by enhancing inhibitory signaling pathways without significant side effects associated with broader-spectrum agents.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of Org 24598 lithium salt in reducing alcohol intake?

Org 24598 acts as a selective glycine transporter type 1 (GlyT1) inhibitor, increasing synaptic glycine levels to potentiate NMDA receptor activity. This modulation restores dopaminergic dysfunction in alcohol-dependent models, as demonstrated by elevated glycine concentrations in the nucleus accumbens (nAc) via microdialysis .

Q. What experimental models are optimal for evaluating Org 24598’s efficacy in alcohol dependence research?

The intermittent-access two-bottle choice paradigm in rats is widely validated. Rats with baseline alcohol intake ≥1.5 g/kg/day are stratified into treatment groups, with weekly weight monitoring to adjust dosing (e.g., reducing from 9 mg/kg to 6 mg/kg to mitigate motor deficiencies). Limited 8-hour alcohol access sessions ensure replicable deprivation effects .

Q. What analytical techniques confirm target engagement of Org 24598 in vivo?

High-performance liquid chromatography (HPLC) paired with mass spectrometry quantifies plasma and brain glycine levels. Concurrent in vivo microdialysis in the nAc correlates GlyT1 inhibition duration with behavioral outcomes, such as reduced alcohol intake .

Advanced Research Questions

Q. How should researchers resolve contradictions in dopamine (DA) response data between Org 24598 monotherapy and combination therapies?

Discrepancies arise from differential modulation of GlyT1 and downstream DA pathways. While monotherapy (6 mg/kg) elevates extracellular glycine without altering DA, combining Org 24598 with bupropion (norepinephrine-dopamine reuptake inhibitor) and varenicline (nicotinic receptor partial agonist) enhances DA output via complementary mechanisms. Use fast-scan cyclic voltammetry (FSCV) to distinguish baseline DA variability and receptor desensitization effects .

Q. What methodological considerations are essential for designing studies on Org 24598’s synergy with bupropion and varenicline?

Employ a factorial ANOVA design to isolate interaction effects. Stratify subjects by baseline alcohol intake and analyze area-under-the-curve (AUC) for days 1–2 (high-dose phase) versus days 3–7 (adjusted dosing). Include vehicle and dual-therapy controls to validate tripartite efficacy (e.g., F(3,47)=4.68, p=0.0061 for treatment effect) .

Q. How do sex differences influence experimental outcomes of Org 24598 in maternal separation models?

Maternal separation induces sex-specific glycine metabolism variations. Female rats exhibit 23% higher glycine clearance rates than males. Stratified randomization by sex and estrogen cycle monitoring are critical in protocols using stress paradigms (e.g., 14-day alcohol deprivation). Adjust dosing intervals to account for pharmacokinetic variability .

Q. Why does Org 24598 fail to alter water intake despite reducing alcohol consumption?

The specificity of GlyT1 inhibition for alcohol-related neuroadaptations is evident in nAc glycine-DA crosstalk. Water intake data (e.g., Fig. 4D) show no significant changes across treatments, confirming that Org 24598 selectively targets alcohol reinforcement pathways without affecting general fluid homeostasis .

Q. Data Analysis and Contradictions

Q. How should researchers interpret conflicting results in alcohol deprivation effect (ADE) reversal between single- and triple-combination therapies?

Triple therapy (Org 24598 + bupropion + varenicline) eliminates ADE (post-deprivation alcohol intake: 1.2 g/kg/day vs. vehicle 3.6 g/kg/day), while monotherapy shows transient efficacy. Use mixed-effects models to account for individual response heterogeneity and conduct post hoc analyses on DA and glycine level correlations .

Q. What neurochemical pathways explain the dose-dependent efficacy of Org 24598?

Higher doses (9 mg/kg) directly enhance glycine-mediated NMDA signaling, whereas lower doses (6 mg/kg) require adjuncts like bupropion to amplify DA release. Microdialysis data show that 6 mg/kg alone increases glycine by 40% but only elevates DA when combined with bupropion/varenicline (ΔDA = 60% vs. baseline) .

Q. Experimental Design Recommendations

Q. What controls are necessary to validate Org 24598’s effects on glycinergic and dopaminergic systems?

Include (1) vehicle-injected rats with matched alcohol access, (2) non-alcohol-exposed cohorts to baseline neurochemistry, and (3) GlyT1 knockout models to confirm target specificity. Use within-subject crossover designs to minimize inter-individual variability .

Q. How can researchers optimize dosing schedules to balance efficacy and tolerability?

Conduct dose-escalation trials with daily behavioral assessments (e.g., rotarod for motor function). Initial high doses (9 mg/kg) may identify rapid responders, followed by stepwise reductions (to 6 mg/kg) to maintain efficacy while minimizing side effects like hypodopaminergia .

Properties

IUPAC Name

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQXVSNARQMSDL-UNTBIKODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585244
Record name N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722456-08-8
Record name N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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